REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH2:6]>[Al+3].[Cl-].[Cl-].[Cl-]>[CH3:2][O:1][C:5](=[O:6])[CH:4]=[CH2:3].[C:2]([CH:3]1[CH2:4][CH:2]2[O:1][CH:5]1[CH:4]=[CH:3]2)([O:1][CH3:5])=[O:6] |f:2.3.4.5|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
during cooling
|
Type
|
STIRRING
|
Details
|
after which stirring
|
Type
|
WAIT
|
Details
|
is continued for a further hour at 20° C.
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
DISTILLATION
|
Details
|
the unconverted furane and the methylacrylate distilled off under a pressure of 10 Torr and at a bath temperature of 60° C.
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product is passed to a thin-film evaporator under a vacuum of 1 Torr
|
Type
|
CUSTOM
|
Details
|
a thermostatically controlled temperature of 95° C
|
Type
|
CUSTOM
|
Details
|
A distillation temperature of approximately 70° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mol | |
AMOUNT: MASS | 1290 g | |
YIELD: CALCULATEDPERCENTYIELD | 292.2% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1C2C=CC(C1)O2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |